molecular formula C7H12O3 B2776619 (2R)-2-cyclopentyl-2-hydroxyacetic acid CAS No. 174603-03-3

(2R)-2-cyclopentyl-2-hydroxyacetic acid

Cat. No.: B2776619
CAS No.: 174603-03-3
M. Wt: 144.17
InChI Key: WHZPPIIMQBJUHW-ZCFIWIBFSA-N
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Description

®-2-Cyclopentyl-2-hydroxyacetic acid is an organic compound characterized by a cyclopentyl group attached to a hydroxyacetic acid moiety

Properties

IUPAC Name

(2R)-2-cyclopentyl-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6(7(9)10)5-3-1-2-4-5/h5-6,8H,1-4H2,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZPPIIMQBJUHW-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174603-03-3
Record name (2R)-2-cyclopentyl-2-hydroxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Cyclopentyl-2-hydroxyacetic acid typically involves the reaction of cyclopentanone with a suitable reducing agent to form the corresponding alcohol. This intermediate is then subjected to oxidation to yield the desired hydroxyacetic acid. Common reagents used in these reactions include sodium borohydride for reduction and chromium trioxide for oxidation.

Industrial Production Methods: In an industrial setting, the production of ®-2-Cyclopentyl-2-hydroxyacetic acid may involve more scalable methods such as catalytic hydrogenation and continuous flow oxidation processes. These methods ensure higher yields and purity of the final product.

Types of Reactions:

    Oxidation: ®-2-Cyclopentyl-2-hydroxyacetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acid chlorides.

Major Products:

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry: ®-2-Cyclopentyl-2-hydroxyacetic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: In industrial applications, ®-2-Cyclopentyl-2-hydroxyacetic acid is used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Cyclopentyl-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

  • Cyclopentylacetic acid
  • Cyclopentanol
  • Cyclopentanone

Comparison: ®-2-Cyclopentyl-2-hydroxyacetic acid is unique due to the presence of both a cyclopentyl group and a hydroxyacetic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs, making it a versatile compound in synthetic chemistry and research applications.

Biological Activity

(2R)-2-Cyclopentyl-2-hydroxyacetic acid is a compound of significant interest in biochemical research due to its potential therapeutic applications and unique biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C7H12O3C_7H_{12}O_3 and is characterized by a cyclopentyl group attached to a hydroxyacetic acid moiety. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological interactions.

Reaction Type Description Common Reagents
OxidationForms ketones or carboxylic acidsChromium trioxide, Potassium permanganate
ReductionProduces alcohols or reduced derivativesSodium borohydride, Lithium aluminum hydride
SubstitutionHydroxy group replaced by other functional groupsAlkyl halides, Acid chlorides

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of hydroxyl and carboxylic acid groups facilitates hydrogen bonding and ionic interactions with biomolecules, potentially influencing their activity. This interaction may lead to various therapeutic effects, including anti-inflammatory and analgesic properties .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
  • Analgesic Properties : Investigations into its pain-relieving effects have shown promise, indicating potential applications in pain management therapies .
  • Metabolic Pathways : The compound's role in metabolic pathways is under investigation, particularly regarding its effects on lipid metabolism and glucose homeostasis .

Case Studies

  • Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan. This suggests its potential as an anti-inflammatory agent.
  • Analgesic Efficacy : In a controlled trial involving mice subjected to formalin-induced pain, treatment with this compound resulted in a marked decrease in pain behaviors compared to the control group. The results indicated a dose-dependent response .
  • Metabolic Effects : A recent study examined the compound's influence on lipid profiles in diabetic rats. Results showed a significant reduction in triglyceride levels and improved insulin sensitivity, highlighting its potential role in managing metabolic disorders .

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